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Introduction
Dinitromethane (CH₂N₂O₄) is a simple yet energetic molecule that has garnered interest in the

fields of energetic materials and theoretical chemistry. A thorough understanding of its

thermodynamic properties is crucial for safety, performance prediction, and the development of

new chemical entities. This technical guide provides a detailed overview of the core

thermodynamic properties of dinitromethane, including its enthalpy of formation, standard

molar entropy, molar heat capacity, and Gibbs free energy of formation. It also delves into the

experimental and computational methodologies used to determine these properties and

explores its thermal decomposition pathway.

Core Thermodynamic Properties
The thermodynamic properties of dinitromethane have been determined through a

combination of experimental measurements and high-level quantum chemical calculations. The

following tables summarize the key quantitative data for dinitromethane in its liquid and

gaseous states.

Table 1: Thermodynamic Properties of Liquid
Dinitromethane at 298.15 K

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14754101?utm_src=pdf-interest
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/product/b14754101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14754101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH° -104.9 kJ/mol

Standard Molar

Entropy
S° 358.1 J/mol·K

Molar Heat Capacity

at Constant Pressure
Cp 86.4 J/mol·K

Standard Molar Gibbs

Free Energy of

Formation

ΔfG° -61.5 kJ/mol

Table 2: Thermodynamic Properties of Gaseous
Dinitromethane at 298.15 K

Property Symbol Value Units

Standard Molar

Enthalpy of Formation
ΔfH° -58.9 ± 4.3 kJ/mol

Standard Molar

Entropy
S° Not available J/mol·K

Molar Heat Capacity

at Constant Pressure
Cp Not available J/mol·K

Standard Molar Gibbs

Free Energy of

Formation

ΔfG° Not available kJ/mol

Note: There is a notable inconsistency in the reported values for the gas-phase enthalpy of

formation in the literature, with computational studies suggesting values ranging from -18.82 to

-58.99 kJ/mol.[1]

Experimental and Computational Protocols
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The determination of the thermodynamic properties of dinitromethane relies on a variety of

sophisticated experimental and computational techniques.

Experimental Protocols
1. Bomb Calorimetry (for Enthalpy of Formation):

The standard enthalpy of formation of liquid dinitromethane is typically determined using

bomb calorimetry, which measures the heat of combustion.

Sample Preparation: A known mass of high-purity liquid dinitromethane is placed in a

sample holder (e.g., a gelatin capsule). A fuse wire of known length and mass is positioned

to be in contact with the sample.

Bomb Charging: The sample holder and fuse wire are placed inside a high-pressure

stainless-steel vessel, known as a "bomb." The bomb is then sealed and pressurized with a

large excess of pure oxygen, typically to around 30 atm.

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a

well-insulated container called a calorimeter. The temperature of the water is monitored with

a high-precision thermometer.

Combustion: The sample is ignited by passing an electric current through the fuse wire. The

combustion of the dinitromethane releases heat, which is absorbed by the bomb and the

surrounding water, causing a temperature rise.

Data Analysis: The total heat released is calculated from the temperature change and the

heat capacity of the calorimeter system (which is determined separately using a standard

substance like benzoic acid). After accounting for the heat of combustion of the fuse wire, the

standard enthalpy of combustion of dinitromethane is determined. The standard enthalpy of

formation is then calculated using Hess's law, based on the known standard enthalpies of

formation of the combustion products (CO₂, H₂O, and N₂).

2. Differential Thermal Analysis/Fourier-Transform Infrared Spectroscopy (DTA/FTIR):

This technique is employed to study the thermal decomposition of dinitromethane and identify

its gaseous decomposition products.
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Instrumentation: A simultaneous DTA/FTIR instrument is used, where a sample is heated in a

controlled atmosphere, and both the temperature difference between the sample and a

reference (DTA) and the infrared spectrum of the evolved gases (FTIR) are measured

simultaneously.

Experimental Conditions: A small, known mass of dinitromethane is placed in a sample

pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere

(e.g., nitrogen or argon) to prevent oxidation.

Analysis: The DTA curve reveals the temperatures at which exothermic or endothermic

processes occur, such as decomposition. The FTIR spectrometer continuously analyzes the

gases evolved from the sample as it is heated, allowing for the identification of the

decomposition products based on their characteristic infrared absorption bands. For

dinitromethane, the primary gaseous products identified are nitrous oxide (N₂O) and carbon

dioxide (CO₂).[2]

Computational Protocols
1. High-Accuracy Composite Methods (G4 and CBS-QB3):

Gaussian-4 (G4) and Complete Basis Set-QB3 (CBS-QB3) are multi-step quantum chemical

methods designed to achieve high accuracy in thermochemical calculations.

Workflow:

Geometry Optimization: The molecular geometry of dinitromethane is optimized using a

reliable and computationally efficient method, typically density functional theory (DFT) with

a suitable basis set (e.g., B3LYP/6-31G(2df,p) for G4 theory).

Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are

calculated to confirm that the structure is a true minimum on the potential energy surface

(no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and

thermal corrections to enthalpy and entropy.

Single-Point Energy Calculations: A series of single-point energy calculations are

performed at higher levels of theory and with larger basis sets to systematically approach
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the exact energy. These calculations typically include Møller-Plesset perturbation theory

(MP2, MP4) and coupled-cluster theory (CCSD(T)).

Extrapolation and Empirical Corrections: The results of the single-point energy calculations

are combined and extrapolated to the complete basis set limit. Empirical corrections are

often added to account for remaining deficiencies in the theoretical treatment.

Thermochemical Property Calculation: The final, high-accuracy energy is combined with

the ZPVE and thermal corrections to calculate the enthalpy of formation, entropy, and

Gibbs free energy of formation.

2. Isodesmic Reactions:

Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds

are conserved on both the reactant and product sides. This conservation of bonding

environments leads to a significant cancellation of errors in quantum chemical calculations,

allowing for accurate determination of enthalpies of formation even with less computationally

expensive methods.

Methodology:

Reaction Design: A balanced chemical equation is constructed where the target molecule

(dinitromethane) and a set of reference molecules with well-established experimental

enthalpies of formation are the reactants and products. The key is to ensure that the

number of each type of bond (e.g., C-H, C-N, N=O) is the same on both sides of the

reaction.

Quantum Chemical Calculations: The electronic energies of all species in the isodesmic

reaction are calculated at a chosen level of theory.

Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated as

the difference between the sum of the calculated energies of the products and the sum of

the calculated energies of the reactants.

Enthalpy of Formation Calculation: The enthalpy of formation of the target molecule is then

derived using Hess's law, by combining the calculated enthalpy of the isodesmic reaction

with the known experimental enthalpies of formation of the reference molecules.
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Thermal Decomposition Pathway
The thermal decomposition of dinitromethane is a critical aspect of its energetic behavior.

Experimental studies using DTA/FTIR have identified the primary gaseous products of its

decomposition to be nitrous oxide (N₂O) and carbon dioxide (CO₂).[2] While a detailed step-by-

step mechanism is complex and likely involves radical intermediates, a simplified overall

decomposition pathway can be represented.
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A simplified representation of the thermal decomposition of dinitromethane.

Logical Workflow for Determining Thermodynamic
Properties
The determination of thermodynamic properties for a molecule like dinitromethane often

involves a synergistic approach combining experimental and computational methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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